molecular formula C8H18ClNS B1447490 3-[(Ethylsulfanyl)methyl]piperidine hydrochloride CAS No. 1864073-29-9

3-[(Ethylsulfanyl)methyl]piperidine hydrochloride

Cat. No.: B1447490
CAS No.: 1864073-29-9
M. Wt: 195.75 g/mol
InChI Key: SJUVTMZJCXEQGS-UHFFFAOYSA-N
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Description

“3-[(Ethylsulfanyl)methyl]piperidine hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine derivatives can be synthesized through various methods. For instance, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidine derivatives are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Chemical Properties

Piperidine derivatives are commonly synthesized for their application in drug development and as intermediates in organic synthesis. For example, the synthesis of piperidine alkaloids through cross-metathesis of chiral N-tert-butylsulfinylhomoallylamines highlights the utility of piperidine compounds in generating structurally complex and biologically active molecules (Gonzalez-Gomez et al., 2008). Moreover, studies on the synthesis of highly functionalized piperidine derivatives using acidic ionic liquids as catalysts reveal the efficiency and versatility of modern synthetic techniques in creating piperidine-based compounds with potential pharmaceutical applications (Shaterian & Azizi, 2013).

Biological Activities

Piperidine derivatives exhibit a wide range of biological activities, making them valuable in the development of new therapeutic agents. Some compounds, such as those derived from 4-methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) piperidine, have been studied for their antimicrobial properties, suggesting potential applications in treating infections (Faty et al., 2010). Additionally, the design of synthetic bacteriochlorins with integral spiro-piperidine motifs for near-infrared absorbers demonstrates the application of piperidine derivatives in photodynamic therapy and imaging (Reddy et al., 2013).

Drug Metabolism

Investigations into the oxidative metabolism of novel antidepressants have identified piperidine derivatives as key intermediates. Such studies are crucial for understanding the pharmacokinetics and optimizing the therapeutic profile of new drugs (Hvenegaard et al., 2012).

Safety and Hazards

Piperidine is classified as a hazardous substance. It is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

Piperidine and its derivatives are a significant area of research in the field of drug discovery . They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

3-[(Ethylsulfanyl)methyl]piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in reactions involving sulfur-containing groups, which can lead to the formation of disulfide bonds. These interactions are crucial for the stability and function of many proteins. Additionally, this compound can act as a substrate for certain enzymes, facilitating biochemical transformations that are essential for cellular processes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This modulation can result in changes in gene expression patterns and metabolic fluxes within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding can lead to changes in the conformation of the enzyme, affecting its catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical pathways or improving cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic transformations can affect the levels of key metabolites within the cell, influencing overall metabolic flux. The compound’s involvement in sulfur-containing pathways is particularly noteworthy, as it can impact the synthesis and degradation of sulfur-containing biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function, as it may be preferentially localized to areas where it can exert its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its activity, as it ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical processes .

Properties

IUPAC Name

3-(ethylsulfanylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NS.ClH/c1-2-10-7-8-4-3-5-9-6-8;/h8-9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUVTMZJCXEQGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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